N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-3-12-4-7-15(8-5-12)23(21,22)19-14-6-9-16-13(10-14)11-17(20)18-16/h4-10,19H,2-3,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJGFMLGYXNPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Laboratory-Scale Synthesis
The laboratory-scale synthesis of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide follows a two-step process: (1) preparation of the 2-oxoindolin-5-amine intermediate and (2) sulfonylation with 4-propylbenzenesulfonyl chloride.
Step 1: Synthesis of 2-Oxoindolin-5-Amine
The indoline core is synthesized via cyclization of 5-nitroisatin (indoline-2,3-dione) followed by reduction. Nitration of isatin at the 5-position is achieved using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 5-nitroisatin. Subsequent reduction with sodium dithionite in aqueous ethanol affords 2-oxoindolin-5-amine in 68–72% yield.
Step 2: Sulfonylation Reaction
The amine intermediate is reacted with 4-propylbenzenesulfonyl chloride under basic conditions. A typical procedure involves:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine (1.2–1.5 equivalents)
- Temperature: Room temperature (25°C) or reflux (40–50°C)
- Time: 4–6 hours
The reaction is quenched with water, and the product is extracted with DCM, dried over sodium sulfate, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Representative Reaction Conditions Table
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DCM | THF |
| Base | Triethylamine | Pyridine |
| Temperature (°C) | 25 | 40 |
| Yield (%) | 75 | 82 |
| Purity (HPLC) | 98.5% | 99.1% |
Industrial-Scale Production
Industrial methods prioritize scalability and sustainability:
- Continuous Flow Systems: Automated reactors enhance mixing efficiency and reduce reaction times (2–3 hours).
- Green Solvents: Ethyl acetate replaces DCM to minimize environmental impact.
- Catalytic Bases: Recyclable polymer-supported bases reduce waste generation.
Reaction Optimization
Solvent and Base Selection
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, NH), 6.78 (d, J = 8.0 Hz, 1H, indoline-H), 6.62 (d, J = 8.0 Hz, 1H, indoline-H), 2.65 (t, J = 7.6 Hz, 2H, CH₂), 1.62–1.55 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 176.5 (C=O), 143.2 (SO₂), 138.7, 132.1, 129.8, 127.4 (Ar-C), 116.3, 112.5 (indoline-C), 37.8 (CH₂), 24.1 (CH₂), 13.6 (CH₃).
Infrared Spectroscopy (IR)
- Peaks at 1705 cm⁻¹ (C=O), 1350 cm⁻¹, and 1155 cm⁻¹ (S=O stretching).
X-Ray Crystallography
Single-crystal analysis confirms the planar indoline moiety and dihedral angle of 85.3° between the indoline and benzene rings.
Challenges and Troubleshooting
Common Issues
Purification Difficulties
- Column Chromatography: Requires careful fraction collection to separate unreacted amine (Rf = 0.2) from product (Rf = 0.5).
Comparative Analysis of Methods
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 4–6 hours | 2–3 hours |
| Solvent | DCM/THF | Ethyl acetate |
| Yield | 75–82% | 85–88% |
| Environmental Impact | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxindole core or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxindole derivatives or desulfonylated products.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
- N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide serves as a versatile building block in organic synthesis. Its distinct functional groups enable the formation of more complex molecular architectures through various chemical reactions such as oxidation, reduction, and substitution.
Coordination Chemistry
- The compound can act as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties. This application is crucial for developing new materials with specific functionalities.
Biological Applications
Biological Activity
- Research indicates that this compound exhibits significant biological activities. It has been investigated for its potential antimicrobial, antiviral, and anticancer properties.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis |
| Antiviral | Inhibition of viral replication processes |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anticancer Effects
In a study evaluating the anticancer effects of related compounds, it was found that derivatives similar to this compound inhibited the growth of HepG2 liver cancer cells. The mechanism involved the inhibition of key metabolic enzymes and receptor binding, leading to reduced cell viability at low concentrations.
Medical Applications
Drug Development
this compound is being explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it suitable for designing therapeutic agents aimed at diseases characterized by enzyme dysregulation.
Case Study: Treatment of Muscular Deterioration
A method involving this compound has been documented for treating muscular degradation associated with ventilator use. The administration of the compound showed promise in reducing injury to diaphragm muscle fibers, highlighting its therapeutic potential.
Industrial Applications
Production of Specialty Chemicals
The compound's stability and reactivity make it valuable in the industrial sector for producing specialty chemicals and materials. It can be utilized in developing new polymers and dyes, which are essential for various manufacturing processes.
| Industry Application | Description |
|---|---|
| Specialty Chemicals | Used in the synthesis of novel materials |
| Polymer Production | Enhances properties of polymer formulations |
| Dye Manufacturing | Acts as a precursor for colorants |
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.
Pathways Involved: It can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide and analogous compounds:
Key Comparative Insights:
However, FC85’s imidazole moiety may confer stronger CA inhibition via metal coordination .
Synthetic Efficiency: Urea derivatives (e.g., compound 18) achieve higher yields (96%) than sulfonamides synthesized via Knoevenagel condensation (e.g., compound 16: 45%) . This suggests that the target compound’s synthesis may require optimization for scalability.
Biological Specificity :
- FC85’s imidazole and methyl groups enable dual interactions with CA isoforms and apoptotic proteins, whereas the target compound’s propyl chain may prioritize hydrophobic binding pockets .
- Morpholine-containing analogues (e.g., ) highlight how heterocyclic substituents can tune solubility and blood-brain barrier penetration .
Research Findings and Implications
- Carbonic Anhydrase Inhibition: Sulfonamide analogues like FC85 show nanomolar CA inhibitory activity, suggesting the target compound may similarly target CA IX/XII isoforms overexpressed in tumors .
Biological Activity
N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-propylbenzenesulfonamide with appropriate indole derivatives. The synthetic pathway often includes steps such as nucleophilic substitution and condensation reactions, which are essential for constructing the indolinone framework.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), have demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of 10.88 ± 0.82 µg/mL against A549 cells, indicating potent growth inhibition .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key targets involved in tumor growth, such as tyrosine kinases. This interaction may disrupt signaling pathways critical for cancer cell proliferation .
Antioxidant Activity
The compound has also shown promising antioxidant properties:
- DPPH Scavenging Assay : The antioxidant activity was evaluated using the DPPH radical scavenging method, where lower IC50 values indicate higher antioxidant capacity. The synthesized derivatives exhibited IC50 values ranging from 37.23 ± 3.76 µg/mL to lower values in different studies, showcasing their potential as antioxidants .
Summary of Biological Activities
| Biological Activity | Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer (A549 cells) | MTT Assay | 10.88 ± 0.82 | |
| Antioxidant | DPPH Scavenging | 37.23 ± 3.76 | |
| Antioxidant | DPPH Scavenging | <50 |
Case Studies
- Study on Lung Cancer : A recent investigation focused on the efficacy of this compound against lung cancer cells (A549). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in lung cancer treatment .
- Antioxidant Mechanisms : Another study explored the antioxidant mechanisms of this compound, revealing that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
